molecular formula C23H23Cl2N5 B12364913 PIM3-IN-1 (hydrochloride)

PIM3-IN-1 (hydrochloride)

Cat. No.: B12364913
M. Wt: 440.4 g/mol
InChI Key: CKNGMLOWWSMGGW-UHFFFAOYSA-N
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Description

PIM3-IN-1 (hydrochloride) is a potent inhibitor of the PIM2 and PIM3 kinases, with the highest inhibition level being against PIM3. It is primarily used in cancer research due to its ability to inhibit the activity of these kinases, which are involved in various oncogenic processes. PIM3-IN-1 (hydrochloride) has an IC50 value in the nanomolar range, making it a highly effective compound for scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIM3-IN-1 (hydrochloride) involves the preparation of diversely substituted indolopyrazolocarbazoles. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the condensation of phenylhydrazine with a ketone or aldehyde.

    Pyrazole Formation: The indole core is then reacted with hydrazine to form the pyrazole ring.

    Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction.

The reaction conditions for these steps typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods

The industrial production of PIM3-IN-1 (hydrochloride) follows similar synthetic routes as described above but on a larger scale. The process involves the use of large reactors and automated systems to ensure the efficient and consistent production of the compound. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PIM3-IN-1 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: PIM3-IN-1 (hydrochloride) can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Mechanism of Action

PIM3-IN-1 (hydrochloride) exerts its effects by inhibiting the activity of PIM2 and PIM3 kinases. These kinases are involved in various signaling pathways that regulate cell survival, proliferation, and apoptosis. By inhibiting these kinases, PIM3-IN-1 (hydrochloride) disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C23H23Cl2N5

Molecular Weight

440.4 g/mol

IUPAC Name

N-methyl-3-(3,12,13,23-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2,4,6,8,10,14,17,19,21-decaen-23-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C23H21N5.2ClH/c1-24-11-6-12-28-18-10-5-3-8-15(18)19-16-13-25-27-21(16)20-14-7-2-4-9-17(14)26-22(20)23(19)28;;/h2-5,7-10,13,24-25,27H,6,11-12H2,1H3;2*1H

InChI Key

CKNGMLOWWSMGGW-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2C3=C1C4=NC5=CC=CC=C5C4=C6C3=CNN6.Cl.Cl

Origin of Product

United States

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